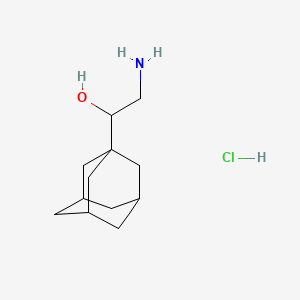
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (4-BPCA) is an organic compound with the chemical formula C9H6BrClN2O2. It is a white solid that is soluble in water, methanol, and ethanol. 4-BPCA is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a model compound for studying the mechanism of action for a variety of biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs, hormones, and other molecules. It is also believed to interact with certain receptors, such as the estrogen receptor, to modulate the activity of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, in vitro studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs, hormones, and other molecules. It has also been shown to interact with certain receptors, such as the estrogen receptor, to modulate the activity of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available reagent, and it is soluble in a variety of solvents, including water, methanol, and ethanol. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is also toxic and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. These include further studies on the mechanism of action, the development of new synthesis methods, and the exploration of new applications, such as in drug design and development. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity and other safety concerns.
Synthesemethoden
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized by a variety of methods, including the reaction of 4-bromobenzaldehyde with 4-chlorophenylhydrazine in the presence of a catalyst, such as pyridine or acetic acid. The reaction proceeds in two steps: first, the aldehyde and hydrazine react to form a hydrazone; then, the hydrazone reacts with bromine to form this compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 0-30°C.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is used in a variety of scientific research applications. It is a useful reagent in organic synthesis and can be used to synthesize a variety of compounds, including drugs, pesticides, and dyes. It is also used as a model compound for studying the mechanism of action for a variety of biochemical and physiological processes, such as the metabolism of drugs, the action of hormones, and the regulation of gene expression.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves the reaction of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole with ethyl chloroformate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "4-bromo-1-(4-chlorophenyl)-1H-pyrazole", "ethyl chloroformate", "sodium hydroxide", "water", "dichloromethane" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1-(4-chlorophenyl)-1H-pyrazole in dichloromethane.", "Step 2: Add ethyl chloroformate to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 1 hour at room temperature.", "Step 4: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by recrystallization from ethanol." ] } | |
CAS-Nummer |
1155927-76-6 |
Molekularformel |
C10H6BrClN2O2 |
Molekulargewicht |
301.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



